molecular formula C16H17BrN4 B12141865 N-[(E)-(3-bromophenyl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine

N-[(E)-(3-bromophenyl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B12141865
M. Wt: 345.24 g/mol
InChI Key: ZLRPTDMMSNZRQZ-CPNJWEJPSA-N
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Description

N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzylidene group attached to a pyridinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine typically involves the condensation reaction between 3-bromobenzaldehyde and 4-pyridin-2-ylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under mild to moderate heating.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. It has been studied for its antiplatelet activity, antioxidant properties, and potential as an anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .

Industry: In the industrial sector, N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine can be used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, which are involved in inflammatory processes. The compound’s ability to bind to these enzymes and inhibit their activity contributes to its anti-inflammatory and antiplatelet effects .

Comparison with Similar Compounds

Uniqueness: N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine stands out due to its specific combination of a bromobenzylidene group and a pyridinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17BrN4

Molecular Weight

345.24 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C16H17BrN4/c17-15-5-3-4-14(12-15)13-19-21-10-8-20(9-11-21)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2/b19-13+

InChI Key

ZLRPTDMMSNZRQZ-CPNJWEJPSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)Br

Origin of Product

United States

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